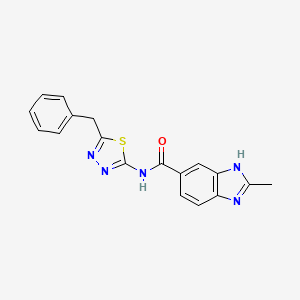![molecular formula C23H22O8 B11006063 methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11006063.png)
methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate is a complex organic compound with a unique structure that includes a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound .
Scientific Research Applications
Methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}propanoate
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
Uniqueness
What sets methyl 2-{[5-(2-methoxy-1-methyl-2-oxoethoxy)-2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate apart is its specific structure, which includes a chromen-2-one core with unique functional groups. This structure gives it distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C23H22O8 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 2-[5-(1-methoxy-1-oxopropan-2-yl)oxy-2-oxo-4-phenylchromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C23H22O8/c1-13(22(25)27-3)29-16-10-18(30-14(2)23(26)28-4)21-17(15-8-6-5-7-9-15)12-20(24)31-19(21)11-16/h5-14H,1-4H3 |
InChI Key |
CUFBSIXIFWUXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(cyclopropylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11006001.png)

![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11006029.png)
![Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11006039.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B11006047.png)

![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11006059.png)


![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11006067.png)
![2-(4-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11006068.png)
![N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11006074.png)
